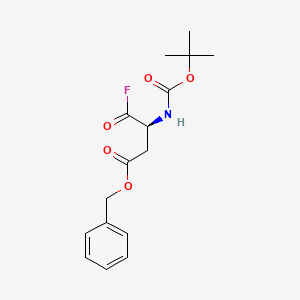

(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate is a synthetic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a benzyl ester. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

准备方法

合成路线和反应条件

(S)-苄基3-((叔丁氧羰基)氨基)-4-氟-4-氧代丁酸酯的合成通常涉及用 Boc 基团保护氨基酸衍生物,然后进行酯化和氟化。 一种常见的合成方法是用二叔丁基二碳酸酯 (Boc2O) 保护氨基,然后用苄醇酯化,最后用氟化试剂(如二乙胺基硫酰三氟化物 (DAST))氟化 .

工业生产方法

在工业生产中,可以使用流动微反应器系统放大合成规模,与间歇式工艺相比,流动微反应器系统具有更高的效率、多功能性和可持续性。 这些系统可以对反应条件进行精确控制,从而提高目标产物的收率和纯度 .

化学反应分析

反应类型

(S)-苄基3-((叔丁氧羰基)氨基)-4-氟-4-氧代丁酸酯会发生多种化学反应,包括:

氧化: 该化合物可以被氧化以引入额外的官能团。

还原: 还原反应可以用于去除 Boc 保护基团。

取代: 在适当条件下,氟原子可以被其他亲核试剂取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 可以使用强酸(如三氟乙酸 (TFA) 或盐酸 (HCl) 在甲醇中)进行 Boc 脱保护 .

取代: 亲核取代反应可以使用叠氮化钠 (NaN3) 或硫醇类试剂。

主要生成产物

这些反应产生的主要产物取决于所用条件和试剂。例如,氧化可以得到羧酸,而还原可以得到游离胺。

科学研究应用

(S)-苄基3-((叔丁氧羰基)氨基)-4-氟-4-氧代丁酸酯在科学研究中具有多种应用:

化学: 它被用作合成更复杂分子(尤其是在药物开发中)的中间体。

生物学: 该化合物可用于研究酶机制和蛋白质-配体相互作用。

医学: 它是合成潜在候选药物的构建块。

工业: 该化合物用于生产特种化学品和材料

作用机理

(S)-苄基3-((叔丁氧羰基)氨基)-4-氟-4-氧代丁酸酯的作用机理与其与特定分子靶标的相互作用有关。Boc 基团保护氨基官能团,允许在其他位点进行选择性反应。 脱保护后,游离胺可以参与各种生化途径,与酶和受体相互作用 .

作用机制

The mechanism of action of (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors .

相似化合物的比较

类似化合物

(S)-2-氨基-3-(1-(叔丁氧羰基)-1H-吲哚-3-基)丙酸: 另一种用于有机合成的 Boc 保护氨基酸衍生物 .

叔丁氧羰基保护氨基酸: 一类广泛用于肽合成中保护氨基的化合物 .

独特性

(S)-苄基3-((叔丁氧羰基)氨基)-4-氟-4-氧代丁酸酯的独特之处在于存在氟原子,这可以显着改变其反应活性以及与生物靶标的相互作用。 这使得它成为开发氟化药物和其他专业应用的有价值化合物 .

生物活性

(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate, with CAS number 133010-11-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, along with relevant research findings and data.

- Molecular Formula : C16H20FNO5

- Molecular Weight : 325.33 g/mol

- LogP : 2.71

These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics, which are essential for biological activity.

Antibacterial and Antifungal Activity

Recent studies have highlighted the antibacterial and antifungal properties of various derivatives related to this compound. For instance, a related study on α-benzilmonoxime thiocarbohydrazide derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds showed growth inhibition rates exceeding 73% against Acinetobacter baumannii and over 95% against Escherichia coli at a concentration of 32 µg/mL .

| Compound | Target Organism | Growth Inhibition (%) |

|---|---|---|

| 5v | Acinetobacter baumannii | >73 |

| 5w | Escherichia coli | >95 |

| - | Candida albicans | >93 |

These findings suggest that derivatives of this compound may possess similar or enhanced antibacterial and antifungal activities.

Anticancer Activity

In vitro studies have also investigated the anticancer potential of compounds related to this compound. A comprehensive evaluation against a panel of NCI 60 cancer cell lines revealed promising candidates with significant growth inhibition across various cancer types. For example:

| Compound | Cancer Type | Growth Percent (%) |

|---|---|---|

| 5d | Leukemia | Non-cytotoxic |

| 5h | Ovarian Cancer | Non-cytotoxic |

| 5x | Breast Cancer | Non-cytotoxic |

Compounds such as 5d, 5h, and 5x exhibited notable antiproliferative effects without inducing cytotoxicity in healthy human cells, indicating their potential as therapeutic agents .

Case Studies

- Antibacterial Study : A study synthesized several derivatives of benzylmonoxime and tested their efficacy against bacterial strains. Twelve out of twenty-four derivatives showed significant activity, particularly against E. coli and C. albicans.

- Anticancer Study : Another investigation compared the anticancer efficacy of new derivatives with established drugs like sunitinib, revealing that some compounds displayed superior potency against various malignancies including colon and breast cancers.

属性

CAS 编号 |

133010-11-4 |

|---|---|

分子式 |

C16H20FNO5 |

分子量 |

325.33 g/mol |

IUPAC 名称 |

benzyl (3S)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |

InChI |

InChI=1S/C16H20FNO5/c1-16(2,3)23-15(21)18-12(14(17)20)9-13(19)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,18,21)/t12-/m0/s1 |

InChI 键 |

JGAYWOLCVLNHQD-LBPRGKRZSA-N |

手性 SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)F |

规范 SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。